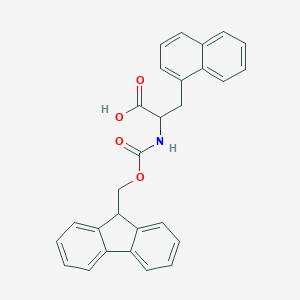

fmoc-dl-1-naphthylalanine

説明

BenchChem offers high-quality fmoc-dl-1-naphthylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about fmoc-dl-1-naphthylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWNVJDLEMVDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392705 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176036-48-9, 96402-49-2 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-1-Naphthylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Dl-1-naphthylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Incorporating Fmoc-Dl-1-naphthylalanine in Peptide Synthesis

In the landscape of peptide chemistry and therapeutic design, the repertoire of proteinogenic amino acids often falls short of the structural and functional diversity required for novel drug candidates. The incorporation of non-canonical amino acids is a powerful strategy to overcome these limitations. Among these, Fmoc-Dl-1-naphthylalanine has emerged as a pivotal building block in solid-phase peptide synthesis (SPPS). This versatile derivative, featuring the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, offers a unique combination of steric bulk, hydrophobicity, and aromaticity through its 1-naphthylalanine side chain. These attributes can profoundly influence the conformational stability, bioactivity, and pharmacokinetic profile of synthetic peptides.[1][2]

This technical guide provides a comprehensive overview of the chemical properties of Fmoc-Dl-1-naphthylalanine, delving into its physicochemical characteristics and offering field-proven insights into its application in peptide synthesis. We will explore the causality behind experimental choices in its handling and utilization, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

I. Physicochemical Properties of Fmoc-Dl-1-naphthylalanine

A thorough understanding of the physicochemical properties of Fmoc-Dl-1-naphthylalanine is fundamental to its effective use in the laboratory. These properties dictate its solubility in various solvents, its stability under different conditions, and its reactivity during peptide coupling reactions.

Core Chemical Identity

Fmoc-Dl-1-naphthylalanine is a derivative of the non-proteinogenic amino acid 1-naphthylalanine, where the alpha-amino group is protected by the Fmoc group. The "Dl" designation indicates that the compound is a racemic mixture of the D- and L-enantiomers.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₃NO₄ | [3] |

| Molecular Weight | 437.49 g/mol | [3] |

| Appearance | White to off-white powder | [2][4] |

| Melting Point | 171 - 183 °C | [3] |

| CAS Number (L-form) | 96402-49-2 | |

| CAS Number (D-form) | 138774-93-3 | [4] |

Solubility Profile: A Critical Parameter in SPPS

The bulky and hydrophobic naphthyl group contributes to its favorable solubility in organic solvents.[1] However, it is sparingly soluble in aqueous solutions.

Spectroscopic Signature

While a dedicated public spectrum for Fmoc-Dl-1-naphthylalanine is not available, its spectroscopic characteristics can be inferred from its constituent parts: the Fmoc group and the naphthylalanine moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm) and the naphthyl group (in the aromatic region). Signals for the α-proton and β-protons of the alanine backbone would also be present.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the carboxyl group and the carbamate, as well as the numerous aromatic carbons of the Fmoc and naphthyl groups.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the carboxylic acid and the urethane (Fmoc group). N-H stretching and bending vibrations, as well as aromatic C-H and C=C stretching bands, would also be prominent features.

-

UV-Vis Spectroscopy: The fluorenyl group of the Fmoc moiety possesses a strong chromophore, which is useful for monitoring the progress of deprotection steps during SPPS. The dibenzofulvene byproduct released upon Fmoc cleavage has a characteristic UV absorbance that can be quantified.[7] The naphthyl group also contributes to the UV absorbance.

II. The Role of the 1-Naphthylalanine Side Chain in Peptide Design

The incorporation of 1-naphthylalanine into a peptide sequence is a deliberate design choice aimed at modulating its biological and structural properties. The bulky and aromatic nature of the naphthyl group can lead to significant enhancements in peptide function.

Enhancing Hydrophobicity and Stability

The large, nonpolar surface area of the naphthalene ring significantly increases the hydrophobicity of the peptide.[1] This can be advantageous for:

-

Improved Membrane Permeability: Increased lipophilicity can facilitate the passage of peptides across cell membranes, a critical factor for intracellular drug targets.[1]

-

Enhanced Receptor Binding: The hydrophobic interactions between the naphthyl group and nonpolar pockets in a receptor's binding site can lead to increased affinity and potency.

-

Increased Proteolytic Stability: The steric hindrance provided by the bulky side chain can shield the peptide backbone from enzymatic degradation, thereby extending its half-life in biological systems.[2]

Influencing Peptide Conformation

The 1-naphthylalanine residue can act as a conformational constraint, influencing the secondary structure of the peptide. Aromatic-aromatic interactions between the naphthyl group and other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) can stabilize specific folds, such as β-hairpins.[8][9] Studies have shown that 1-naphthylalanine can adopt a similar edge-to-face geometry as tryptophan in such structures, contributing significantly to their stability.[9] This ability to pre-organize a peptide into a bioactive conformation can be a key factor in enhancing its interaction with its biological target.[10]

A Fluorescent Probe in Structural Biology

The intrinsic fluorescence of the naphthalene moiety allows 1-naphthylalanine to serve as a spectroscopic probe.[11] This is particularly useful for studying peptide-protein or peptide-membrane interactions without the need for external fluorescent labels, which can sometimes perturb the system.

III. Application in Solid-Phase Peptide Synthesis: A Practical Guide

Fmoc-Dl-1-naphthylalanine is a cornerstone of Fmoc-based SPPS, a methodology that relies on the repetitive cycle of deprotection and coupling reactions on a solid support.

The Fmoc Protecting Group: A Key to Orthogonality

The Fmoc group is an amine-protecting group that is stable under the acidic conditions used for final cleavage of the peptide from many common resins but is readily removed by a mild base, typically a solution of piperidine in DMF.[7] This orthogonality is a major advantage of Fmoc chemistry, as it allows for the use of acid-labile side-chain protecting groups on other amino acids in the sequence.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism.

Caption: The base-catalyzed β-elimination mechanism for Fmoc deprotection.

Experimental Protocol: Manual Coupling of Fmoc-Dl-1-naphthylalanine

This protocol outlines the manual coupling of Fmoc-Dl-1-naphthylalanine to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminus

-

Fmoc-Dl-1-naphthylalanine

-

Coupling reagent (e.g., HBTU, HATU, or HCTU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Reaction vessel for manual synthesis

-

Shaker

Procedure:

-

Resin Preparation:

-

If the N-terminus of the resin-bound peptide is Fmoc-protected, perform a deprotection step by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Activation of Fmoc-Dl-1-naphthylalanine:

-

In a separate vial, dissolve Fmoc-Dl-1-naphthylalanine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the activation to proceed for 1-2 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Dl-1-naphthylalanine solution to the washed and deprotected resin.

-

Agitate the mixture on a shaker for 1-2 hours at room temperature. The bulky nature of the naphthylalanine side chain may necessitate a longer coupling time compared to smaller amino acids.[12]

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test or chloranil test) to check for the presence of free primary amines on the resin. A negative result (e.g., colorless beads in the Kaiser test) indicates a complete coupling reaction.

-

If the test is positive, indicating incomplete coupling, the coupling step can be repeated with a fresh solution of activated Fmoc-Dl-1-naphthylalanine.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Next Cycle:

-

The resin is now ready for the deprotection of the newly added Fmoc group to continue the peptide chain elongation.

-

Caption: A typical workflow for the incorporation of Fmoc-Dl-1-naphthylalanine in SPPS.

IV. Analytical Characterization and Quality Control

Ensuring the purity and identity of Fmoc-Dl-1-naphthylalanine and the resulting peptides is paramount.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids and the final crude peptide.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the Fmoc-amino acid and the synthesized peptide, verifying the correct incorporation of the naphthylalanine residue.

V. Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Fmoc-Dl-1-naphthylalanine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is typically 2-8 °C.

Based on GHS classifications for similar compounds, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[13]

VI. Conclusion

Fmoc-Dl-1-naphthylalanine is a valuable and versatile building block for the synthesis of peptides with enhanced biological and pharmacological properties. Its unique chemical characteristics, stemming from the bulky and hydrophobic 1-naphthylalanine side chain, provide peptide chemists with a powerful tool to modulate peptide structure, stability, and bioactivity. A thorough understanding of its physicochemical properties and the application of robust synthetic protocols, as outlined in this guide, are essential for its successful implementation in the design and development of novel peptide-based therapeutics and research tools.

References

- Al-Warhi, T., Al-Otaibi, F., Al-Shaer, D., & El-Faham, A. (2021). PolarClean as a Green Solvent for Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(4), 1759–1767.

-

LifeTein. (2024, June 26). Unusual Amino Acids: Naphthylalanine. Retrieved from [Link]

- Hughes, R. M., & Gellman, S. H. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(5), 281-287.

-

PubChem. (n.d.). Fmoc-L-1-Naphthylalanine. Retrieved from [Link]

- Fernandez, R. M., Ito, A. S., Schiöth, H. B., & Lamy, M. T. (2003). Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe. Biochimica et Biophysica Acta (BBA) - General Subjects, 1623(1), 13–20.

- Pop, A., Supuran, C. T., & Iliș, M. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3328.

- Hughes, R. M., & Gellman, S. H. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(5), 281-287.

- Taki, M., et al. (2000). Structural and Conformational Properties of (Z)-beta-(1-naphthyl)-Dehydroalanine Residue. Biopolymers, 58(1), 9-17.

-

PubChem. (n.d.). 1-Naphthyl-L-alanine. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 23–45.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 25). The Role of Boc-3-(1-Naphthyl)-Alanine in Advancing Peptide Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase... [Image]. Retrieved from [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Fmoc-3-(1-naphthyl)-L-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Fmoc-D-1-Naphthylalanine | 138774-93-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and conformational properties of (Z)-beta-(1-naphthyl)- dehydroalanine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Fmoc-L-1-Naphthylalanine | C28H23NO4 | CID 2734474 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fmoc-D-1-naphthylalanine structure and molecular weight

An In-Depth Technical Guide to Fmoc-D-1-Naphthylalanine: Properties, Applications, and Protocols for Advanced Peptide Synthesis

Introduction

In the landscape of modern peptide chemistry and drug development, the repertoire of synthetic tools extends far beyond the 20 canonical amino acids. Non-natural amino acid derivatives are indispensable for engineering peptides with tailored pharmacological profiles, enhanced stability, and novel functionalities. Among these, Fmoc-D-1-naphthylalanine (Fmoc-D-1-Nal-OH) emerges as a pivotal building block. This guide provides an in-depth technical overview of its structure, physicochemical properties, and strategic applications, intended for researchers, scientists, and professionals in peptide synthesis and drug discovery. By integrating a bulky, fluorescent naphthyl moiety and a D-chiral center, this reagent offers a unique combination of steric, hydrophobic, and spectroscopic characteristics, enabling the rational design of sophisticated peptide-based therapeutics and research tools.

Core Physicochemical Properties

Fmoc-D-1-naphthylalanine is an α-amino acid derivative where the α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the side chain contains a 1-naphthyl group.[1] The "D" designation refers to the stereochemistry at the α-carbon, the dextrorotatory enantiomer, which is crucial for enhancing peptide stability against enzymatic degradation.

The molecule's architecture is a deliberate fusion of three key functional components:

-

The Fmoc Group: This protecting group is the cornerstone of the most widely used solid-phase peptide synthesis (SPPS) strategy.[2][3] Its lability to basic conditions (e.g., piperidine) while remaining stable to acids allows for an orthogonal protection scheme, preserving acid-sensitive functionalities elsewhere in the peptide or on the solid support.[2]

-

The D-Configuration: Peptides constructed from D-amino acids are significantly more resistant to proteases, which are stereospecific for L-amino acid substrates. This feature is paramount in drug design to increase the in-vivo half-life of peptide therapeutics.

-

The 1-Naphthyl Side Chain: This large, aromatic moiety imparts significant hydrophobicity and steric bulk.[4] This is not merely a passive structural element; it actively influences peptide folding, enhances binding interactions within hydrophobic pockets of target proteins, and can improve membrane permeability.[4][5] Furthermore, the naphthalene ring system is intrinsically fluorescent, serving as a built-in spectroscopic probe.[4]

Caption: Logical structure of Fmoc-D-1-naphthylalanine.

Quantitative Data Summary

The following table consolidates the key physicochemical data for Fmoc-D-1-naphthylalanine.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | [6][7] |

| Synonyms | Fmoc-D-1-Nal-OH, Fmoc-3-(1-naphthyl)-D-alanine, FMOC-D-ALA(1-NAPH)-OH | [7][8][9] |

| CAS Number | 138774-93-3 | [6][8][9][10] |

| Molecular Formula | C₂₈H₂₃NO₄ | [6][8][9][10] |

| Molecular Weight | 437.49 g/mol | [6][8] |

| Monoisotopic Mass | 437.16270821 Da | [7][11] |

| Appearance | White powder | [1] |

| Purity | ≥96.0% (HPLC) | |

| Melting Point | 180 - 190 °C | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

| SMILES | O=C(CC4=C5C=CC=CC5=CC=C4)O | [8] |

| InChIKey | ORWNVJDLEMVDLV-AREMUKBSSA-N | [7] |

Strategic Role in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the dominant methodology for synthesizing peptides in research and industrial settings.[12] The process involves the sequential addition of N-terminally Fmoc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[2] The choice to incorporate a specialized derivative like Fmoc-D-1-naphthylalanine is a strategic decision driven by the desired final properties of the peptide.

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

The rationale for using Fmoc-D-1-naphthylalanine includes:

-

Enhancing Receptor Affinity: The bulky and hydrophobic naphthyl side chain can form strong van der Waals and hydrophobic interactions with complementary pockets in target receptors or enzymes, often leading to higher binding affinity and specificity compared to smaller, natural side chains like phenylalanine.[1][5]

-

Improving Pharmacokinetics: Increased hydrophobicity can enhance a peptide's ability to cross cellular membranes, a critical factor for intracellular drug targets.[4] Concurrently, the D-stereochemistry provides a robust defense against enzymatic cleavage, prolonging the peptide's circulation time and bioavailability.

-

Controlling Peptide Conformation: The significant steric hindrance imposed by the 1-naphthyl group can lock the peptide backbone into a more rigid conformation. This is a key strategy in peptidomimetic design to stabilize bioactive secondary structures (e.g., β-turns) that are essential for biological activity.

-

Introducing a Fluorescent Label: The naphthyl group's intrinsic fluorescence allows for real-time monitoring of peptide localization, binding events, or conformational changes through techniques like Fluorescence Resonance Energy Transfer (FRET) without the need for cumbersome external fluorophores.[4]

Experimental Protocol: Incorporation of Fmoc-D-1-Naphthylalanine

This section provides a validated, step-by-step methodology for coupling Fmoc-D-1-Naphthylalanine during manual Fmoc-SPPS. The causality behind each step is explained to ensure both technical accuracy and procedural understanding.

Prerequisites:

-

Solid-phase synthesis vessel (e.g., fritted syringe).

-

Peptide-grade solvents (DMF, DCM).

-

Reagents: Fmoc-D-1-Naphthylalanine, coupling activator (e.g., HBTU), base (DIPEA), deprotection solution (20% piperidine in DMF).

-

Resin-bound peptide with a free N-terminal amine.

Caption: Workflow for coupling Fmoc-D-1-Naphthylalanine in SPPS.

Step-by-Step Methodology:

-

Resin Preparation:

-

Action: Ensure the resin-bound peptide has undergone complete N-terminal Fmoc deprotection and has been thoroughly washed with DMF (at least 5 times) to remove all residual piperidine.

-

Causality (Expertise): Residual piperidine is basic and will neutralize the coupling reagents, preventing the reaction. Thorough washing is a non-negotiable step for achieving high coupling efficiency.

-

-

Amino Acid Activation:

-

Action: In a separate vial, dissolve Fmoc-D-1-Naphthylalanine (3-5 equivalents relative to resin loading), HBTU (0.95 eq. relative to the amino acid), and DIPEA (2 eq. relative to the resin loading) in a minimal volume of DMF. Allow this mixture to pre-activate for 1-5 minutes.

-

Causality (Expertise): HBTU converts the carboxylic acid of the amino acid into a more reactive acyl-O-benzotriazole ester. This activation step is critical for rapid and efficient amide bond formation. DIPEA acts as a non-nucleophilic base to facilitate the reaction. Pre-activation ensures the reactive species is fully formed before it is introduced to the resin.

-

-

Coupling Reaction:

-

Action: Add the activated amino acid solution to the synthesis vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Causality (Expertise): Agitation ensures continuous interaction between the activated amino acid in solution and the resin-bound free amines. The bulky naphthyl side chain can cause steric hindrance, sometimes necessitating a longer coupling time compared to smaller amino acids.

-

-

Washing:

-

Action: After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (3x) followed by DCM (3x) to remove excess reagents and byproducts.

-

Causality (Expertise): This wash step is crucial for ensuring the purity of the final peptide. Failure to remove unreacted starting materials will lead to their participation in subsequent cycles, causing deletion sequences.

-

-

Reaction Monitoring (Self-Validation):

-

Action: Perform a qualitative test (e.g., the Kaiser test) on a small sample of resin beads.

-

Causality (Trustworthiness): This step validates the completion of the coupling reaction. The Kaiser test detects free primary amines. A negative result (beads remain yellow) confirms that all N-terminal amines have been successfully acylated. A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling step or capping of unreacted amines to prevent errors in the final peptide sequence.[13]

-

Advanced Applications in Drug Discovery

The unique properties of Fmoc-D-1-naphthylalanine are leveraged in several areas of advanced therapeutic and diagnostic research:

-

Targeted Therapeutics: Peptides incorporating D-1-Nal are designed to target specific receptors with high affinity. Its structure is valuable in designing antagonists for G-protein coupled receptors (GPCRs) or inhibitors for enzymes like proteases and kinases, where the bulky side chain can occupy deep hydrophobic pockets.[1]

-

Bioconjugation and Delivery Systems: This amino acid can serve as a hydrophobic anchor in bioconjugates, facilitating the attachment or interaction of peptides with drug delivery vehicles like liposomes or nanoparticles.[1][5]

-

Neuroscience Research: In the study of neuropeptides, substituting a natural amino acid with D-1-Nal can produce analogs with enhanced stability and altered receptor binding profiles, which are critical tools for probing neurological pathways and developing treatments for neurodegenerative diseases.[1]

Conclusion

Fmoc-D-1-naphthylalanine is far more than a simple protected amino acid; it is a sophisticated molecular tool for peptide engineering. Its defining features—the base-labile Fmoc group, the protease-resistant D-configuration, and the sterically demanding, fluorescent naphthyl side chain—provide scientists with a powerful module to rationally design peptides with enhanced stability, improved biological activity, and built-in analytical properties. A thorough understanding of its chemical properties and the causal principles behind its application in SPPS is essential for any researcher aiming to push the boundaries of peptide-based drug discovery and chemical biology.

References

-

Aapptec Peptides. Fmoc-D-1-Nal-OH [138774-93-3]. [Link]

-

PubChem. Fmoc-L-1-Naphthylalanine. [Link]

-

Protheragen. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

LifeTein. Unusual Amino Acids: Naphthylalanine. [Link]

-

PubChem. Fmoc-3-(1-naphthyl)-D-alanine. [Link]

-

Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

-

PubMed Central. Advances in Fmoc solid-phase peptide synthesis. [Link]

-

The Royal Society of Chemistry. General peptide synthesis procedures. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. creative-peptides.com [creative-peptides.com]

- 3. Page loading... [guidechem.com]

- 4. lifetein.com [lifetein.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Fmoc-3-(1-naphthyl)-D-alanine | C28H23NO4 | CID 7129831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. Fmoc-L-1-Naphthylalanine | C28H23NO4 | CID 2734474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

An In-depth Technical Guide to the Physical Properties of Fmoc-L-1-naphthylalanine

Introduction: The Significance of Physical Properties in Peptide Synthesis and Drug Development

N-(9-Fluorenylmethoxycarbonyl)-L-1-naphthylalanine (Fmoc-L-1-naphthylalanine) is a pivotal building block in the field of peptide chemistry and medicinal drug development. As an amino acid derivative, its unique structure, characterized by the bulky aromatic naphthyl side chain and the base-labile Fmoc protecting group, imparts specific characteristics to the peptides in which it is incorporated. These characteristics can influence peptide structure, stability, and receptor-binding affinity. A thorough understanding of the physical properties of Fmoc-L-1-naphthylalanine is, therefore, not merely an academic exercise but a critical prerequisite for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS).

The physical properties of this compound, such as its solubility, melting point, and optical rotation, directly impact crucial aspects of peptide synthesis, including reaction kinetics, purification efficiency, and the stereochemical integrity of the final peptide. For instance, solubility dictates the choice of solvents for coupling reactions and purification, ensuring homogenous reaction conditions and preventing aggregation. The melting point serves as a key indicator of purity, while optical rotation confirms the chiral integrity of the amino acid derivative, which is paramount for the biological activity of the resulting peptide. This guide provides a comprehensive overview of the core physical properties of Fmoc-L-1-naphthylalanine, supported by detailed experimental protocols for their determination, to empower researchers in their pursuit of novel peptide-based therapeutics and research tools.

Core Physical Properties of Fmoc-L-1-naphthylalanine

The physical characteristics of Fmoc-L-1-naphthylalanine are summarized in the table below. These values are compiled from various reputable chemical suppliers and databases and represent typical specifications for this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₂₃NO₄ | [1][2] |

| Molecular Weight | 437.49 g/mol | [1][3][4] |

| Appearance | White to off-white or light yellow powder/crystalline solid | [5][6] |

| Melting Point | 180 - 190 °C | [5] |

| Optical Rotation | [α]D²⁰ = -21 ± 2° (c=1 in Dioxane) | [5] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Tetrahydrofuran (THF). | [7][8] |

| Storage Temperature | 2-8°C, in a dry, dark place. | [1][5] |

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of Fmoc-L-1-naphthylalanine. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[9]

Methodology:

-

Sample Preparation:

-

Ensure the Fmoc-L-1-naphthylalanine sample is completely dry.

-

Place a small amount of the crystalline powder on a clean, dry watch glass.

-

Finely crush the powder using a spatula.

-

Tap the open end of a capillary melting point tube into the powder to collect a small sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[10]

-

-

Measurement using a Digital Melting Point Apparatus:

-

Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point of Fmoc-L-1-naphthylalanine (~180°C).

-

Set a heating rate of 1-2°C per minute for an accurate determination.[9]

-

Insert the capillary tube into the sample holder of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

-

Data Interpretation:

-

The recorded temperature range is the melting point of the sample. For high-purity Fmoc-L-1-naphthylalanine, this range should be narrow and fall within the supplier's specified range.

-

Determination of Solubility (Semi-Quantitative)

Understanding the solubility of Fmoc-L-1-naphthylalanine in various solvents is crucial for its use in peptide synthesis. The bulky and hydrophobic naphthyl group significantly influences its solubility profile.

Methodology:

-

Solvent Selection:

-

Choose a range of solvents commonly used in peptide synthesis, including but not limited to:

-

Polar Aprotic: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Chlorinated: Dichloromethane (DCM)

-

Protic: Water, Methanol (MeOH), Ethanol (EtOH)

-

-

-

Procedure:

-

Accurately weigh 10 mg of Fmoc-L-1-naphthylalanine into a series of clean, dry vials.

-

To the first vial, add the first selected solvent dropwise from a graduated pipette or burette, vortexing or stirring after each addition.

-

Carefully observe the mixture for complete dissolution.

-

Record the volume of solvent required to completely dissolve the 10 mg sample.

-

Repeat this process for each selected solvent.

-

-

Data Presentation and Interpretation:

-

Calculate the approximate solubility in mg/mL for each solvent.

-

Categorize the solubility as:

-

Very Soluble: > 100 mg/mL

-

Freely Soluble: 10 - 100 mg/mL

-

Soluble: 1 - 10 mg/mL

-

Slightly Soluble: 0.1 - 1 mg/mL

-

Insoluble: < 0.1 mg/mL

-

-

This data will guide the selection of appropriate solvents for coupling reactions and purification. The bulky, hydrophobic nature of the naphthylalanine side chain generally leads to good solubility in polar aprotic solvents commonly used in SPPS.[5]

-

Determination of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to confirm the enantiomeric purity of the L-isomer of Fmoc-1-naphthylalanine.[11]

Methodology:

-

Solution Preparation:

-

Accurately weigh approximately 100 mg of Fmoc-L-1-naphthylalanine.

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in high-purity dioxane and make up the volume to the 10 mL mark. This creates a solution with a concentration (c) of approximately 1 g/100 mL.

-

-

Polarimeter Setup and Measurement:

-

Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up.

-

Calibrate the instrument with a blank (pure dioxane) in the sample cell.

-

Rinse the sample cell with the prepared Fmoc-L-1-naphthylalanine solution and then fill the cell, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter and record the observed rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the following formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

-

Data Interpretation:

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of Fmoc-L-1-naphthylalanine.

Caption: Workflow for the characterization of Fmoc-L-1-naphthylalanine.

Expert Insights: The Influence of the Naphthyl Group

The presence of the bulky, aromatic 1-naphthylalanine side chain in Fmoc-L-1-naphthylalanine has several important consequences for its physical properties and handling in peptide synthesis:

-

Enhanced Hydrophobicity: The large, nonpolar naphthyl group significantly increases the hydrophobicity of the amino acid derivative. This generally leads to poor solubility in aqueous solutions but good solubility in many organic solvents used in SPPS, such as DMF and DCM.[8] This property can also influence the aggregation propensity of peptides containing this residue.

-

Steric Hindrance: The steric bulk of the naphthyl group can sometimes slow down coupling reactions during peptide synthesis. It is therefore crucial to use efficient coupling reagents and optimized reaction conditions to ensure complete incorporation of this amino acid into the growing peptide chain.

-

Structural Rigidity: The rigid nature of the naphthyl ring can impart conformational constraints on the peptide backbone, which can be advantageous in designing peptides with specific secondary structures.

Conclusion: A Foundation for Rational Peptide Design

A comprehensive understanding and experimental verification of the physical properties of Fmoc-L-1-naphthylalanine are fundamental to its successful application in peptide synthesis and drug discovery. The protocols and data presented in this guide provide a robust framework for researchers to ensure the quality and consistency of their starting materials, leading to more reliable and reproducible synthetic outcomes. By appreciating the interplay between the molecular structure of this unique amino acid derivative and its macroscopic physical properties, scientists can make more informed decisions in the design and synthesis of novel and impactful peptide-based molecules.

References

-

PubChem. Fmoc-L-1-Naphthylalanine. National Center for Biotechnology Information. [Link]

-

abcr Gute Chemie. AB165631 | CAS 96402-49-2. [Link]

-

Aapptec Peptides. Fmoc-1-Nal-OH; CAS 96402-49-2. [Link]

-

LifeTein Peptide Blog. Unusual Amino Acids: Naphthylalanine. [Link]

-

Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

-

ChemBK. L-1-Naphthylalanine - Names and Identifiers. [Link]

-

PubChem. Fmoc-L-1-Naphthylalanine | C28H23NO4 | CID 2734474. [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

-

Wikipedia. Optical rotation. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Chemistry LibreTexts. 5.4: Optical Activity. [Link]

-

University of Calgary. Melting point determination. [Link]

Sources

- 1. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. anaspec.com [anaspec.com]

- 7. Fmoc-L-1-Naphthylalanine | C28H23NO4 | CID 2734474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. digital.csic.es [digital.csic.es]

- 11. chempep.com [chempep.com]

- 12. Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 138774-93-3 chemical information

A Comprehensive Guide to the Spectral Analysis of Fmoc-L-1-Naphthylalanine (Fmoc-1-Nal-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-1-Naphthylalanine (Fmoc-1-Nal-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS), prized for its bulky naphthyl side chain that can introduce unique conformational constraints and steric interactions within peptides. A thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and ensuring the fidelity of peptide synthesis. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Fmoc-1-Nal-OH. It serves as a vital resource for researchers by not only presenting the spectral data but also explaining the underlying principles and experimental considerations for acquiring and interpreting this information, thereby ensuring scientific rigor and confidence in its application.

Introduction: The Significance of Fmoc-1-Nal-OH in Peptide Chemistry

N-(9-Fluorenylmethoxycarbonyl)-L-1-naphthylalanine, commonly abbreviated as Fmoc-1-Nal-OH, is a derivative of the non-proteinogenic amino acid L-1-naphthylalanine. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is crucial for its utility in modern peptide synthesis. This base-labile protecting group allows for the stepwise and controlled assembly of amino acids into a desired peptide sequence.

The naphthylalanine residue itself is of significant interest in medicinal chemistry and drug design. Its large, aromatic side chain can participate in π-π stacking interactions and hydrophobic interactions, which can be critical for receptor binding and modulating the secondary structure of peptides. The defined stereochemistry (L-configuration) is essential for creating peptides with specific biological activities.

Given its integral role, a comprehensive spectral analysis of Fmoc-1-Nal-OH is not merely a quality control measure but a fundamental necessity for any research or development endeavor that utilizes this compound. This guide will dissect the key spectral features that define the structure and purity of Fmoc-1-Nal-OH.

Structural Confirmation and Purity Assessment: A Multi-faceted Spectroscopic Approach

The definitive characterization of Fmoc-1-Nal-OH relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated assessment of the molecule's identity and purity.

}

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Fmoc-1-Nal-OH reveals a characteristic set of signals corresponding to the protons of the Fmoc group, the naphthyl moiety, and the alanine backbone. The expected chemical shifts (in ppm) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-1-Nal-OH

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Naphthyl-H | 7.20 - 8.20 | Multiplet | 7H |

| Fmoc-H | 7.20 - 7.90 | Multiplet | 8H |

| NH | ~7.00 | Doublet | 1H |

| CH (α-proton) | 4.50 - 4.80 | Multiplet | 1H |

| CH₂ (Fmoc) | 4.10 - 4.40 | Multiplet | 2H |

| CH (Fmoc) | ~4.20 | Triplet | 1H |

| CH₂ (β-protons) | 3.40 - 3.70 | Multiplet | 2H |

| COOH | > 10.0 | Broad Singlet | 1H |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and concentration.

Expert Insights: The protons of the naphthyl and fluorenyl groups resonate in the aromatic region (typically 7.2-8.2 ppm). Due to the significant overlap, 2D NMR techniques such as COSY and HSQC are often indispensable for unambiguous assignment. The diastereotopic nature of the β-protons on the alanine backbone, adjacent to the chiral center, is expected to result in a complex multiplet. The carboxylic acid proton is often broad and may exchange with trace amounts of water in the solvent, sometimes leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-1-Nal-OH

| Carbon Assignment | Expected Chemical Shift (ppm) |

| COOH | ~173 |

| C=O (Fmoc) | ~156 |

| Aromatic/Naphthyl C | 120 - 145 |

| CH (α-carbon) | ~55 |

| CH₂ (Fmoc) | ~67 |

| CH (Fmoc) | ~47 |

| CH₂ (β-carbon) | ~38 |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and concentration.

Expert Insights: The carbonyl carbons of the carboxylic acid and the Fmoc group are readily identifiable by their characteristic downfield shifts. The numerous signals in the aromatic region correspond to the carbons of the fluorenyl and naphthyl rings. The upfield signals represent the aliphatic carbons of the alanine backbone and the Fmoc group's CH and CH₂ moieties.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of Fmoc-1-Nal-OH is characterized by absorption bands corresponding to the vibrations of its key chemical bonds.

Table 3: Characteristic IR Absorption Bands for Fmoc-1-Nal-OH

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |

| N-H (Amide) | Stretching | 3280 - 3350 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| C=O (Urethane) | Stretching | 1680 - 1720 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

Expert Insights: The most prominent features in the IR spectrum are the strong carbonyl (C=O) stretching vibrations from both the carboxylic acid and the Fmoc protecting group. The broad O-H stretch of the carboxylic acid is another hallmark, often overlapping with the C-H stretching vibrations. The N-H stretch of the urethane linkage provides further confirmation of the Fmoc protection. The presence of multiple peaks in the 1450-1600 cm⁻¹ region is indicative of the aromatic rings.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Table 4: Mass Spectrometry Data for Fmoc-1-Nal-OH

| Parameter | Value |

| Molecular Formula | C₂₈H₂₃NO₄ |

| Molecular Weight | 437.49 g/mol |

| Monoisotopic Mass | 437.1627 Da |

| Expected Ion (ESI-) | [M-H]⁻ = 436.1554 |

| Expected Ion (ESI+) | [M+H]⁺ = 438.1700, [M+Na]⁺ = 460.1519 |

Expert Insights: In electrospray ionization (ESI) mass spectrometry, Fmoc-1-Nal-OH is expected to be readily observed in both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ is the major species. In positive mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are commonly observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement, which should be within a few parts per million (ppm) of the theoretical value.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. Common fragmentation pathways for Fmoc-protected amino acids include the loss of the fluorenylmethyl group (m/z 179) or the entire Fmoc group (m/z 222) through cleavage of the urethane bond.

|

| Chemical Structure of Fmoc-L-1-Naphthylalanine |

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, the following experimental protocols are recommended.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of Fmoc-1-Nal-OH into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the COOH and NH protons.

-

Gently agitate the tube to ensure complete dissolution. Sonication may be used if necessary.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

IR Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid Fmoc-1-Nal-OH powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Sample Preparation (ESI)

-

Prepare a stock solution of Fmoc-1-Nal-OH at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

-

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

Conclusion: A Foundation for Confident Research

The comprehensive spectral characterization of Fmoc-L-1-Naphthylalanine through NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its chemical identity and purity. This guide serves as a practical reference for scientists, enabling them to confidently utilize this important building block in their peptide synthesis and drug discovery endeavors. By understanding the key spectral features and the rationale behind the analytical methodologies, researchers can ensure the integrity of their starting materials, which is a critical determinant for the successful outcome of their scientific pursuits.

References

The Naphthyl Switch: Engineering Peptide Architecture with Naphthylalanine

Executive Summary

In the realm of peptide therapeutics and materials science, the incorporation of non-canonical amino acids is not merely a substitution—it is an architectural decision. Among these, Naphthylalanine (Nal) stands as a critical "structural switch."[1][2][3] By replacing the phenyl ring of Phenylalanine (Phe) or the indole of Tryptophan (Trp) with a bulkier, hydrophobic naphthalene moiety, researchers can dramatically alter the folding landscape, proteolytic stability, and receptor affinity of a peptide sequence.[1]

This guide dissects the role of the naphthyl side chain in peptide structure, moving beyond basic properties to the mechanistic causality of

Physicochemical Architecture: The Naphthyl Moiety

The naphthyl side chain introduces a unique combination of steric bulk and extended aromaticity .[3] Unlike the benzene ring of Phenylalanine, the naphthalene system (two fused benzene rings) creates a larger hydrophobic surface area, which is critical for burying hydrophobic residues away from solvent, thereby driving folding.[1]

Isomeric Distinctions: 1-Nal vs. 2-Nal

The choice between 1-Nal and 2-Nal is often treated arbitrarily, but structurally, they are distinct tools.[3][4]

| Feature | 1-Naphthylalanine (1-Nal) | 2-Naphthylalanine (2-Nal) |

| Structure | Naphthyl group attached at C1 position.[1][2][3][4][5] | Naphthyl group attached at C2 position.[3][4] |

| Steric Profile | High Steric Hindrance. The bulk is closer to the peptide backbone ( | Linear Extension. The bulk extends away from the backbone, mimicking the reach of Trp or Tyr but with higher hydrophobicity. |

| ** conformational Mimicry** | Mimics the "edge-to-face" geometry of Tryptophan in | Mimics Phenylalanine but with a larger surface area; often used to probe deep hydrophobic pockets.[3][4] |

| Synthesis Impact | Difficult coupling; often requires double coupling or stronger activators (e.g., HATU).[1][2][3] | Standard coupling kinetics; less prone to steric clashes during synthesis.[3][4] |

Structural Dynamics: The "Lock and Key" Mechanism

The introduction of a naphthyl group alters the thermodynamic equilibrium of the peptide conformation.

The Hydrophobic Effect and -Clamping

The extended

-

Stacking: When placed strategically (e.g.,

-

Steric Restriction: 1-Nal, in particular, acts as a "conformational anchor."[3][4] Its rotation is restricted by the peptide backbone, forcing the peptide into specific allowable Ramachandran regions, often stabilizing

-turns (Type I’ or II’) [3].[1][2]

Mechanism of Action Diagram

The following diagram illustrates how the Naphthyl side chain influences peptide behavior through three distinct pathways: Steric Locking, Hydrophobic Shielding, and Electronic Stacking.

Figure 1: Mechanistic pathways by which Naphthylalanine influences peptide structure and function.[1][2][4]

Supramolecular Assembly: The Hydrogel Driver

One of the most potent applications of Nal is in peptide self-assembly .[3] Short peptides containing Nal (e.g., dipeptides like Fmoc-Phe-Nal) can spontaneously self-assemble into hydrogels.[1][2][3][4]

-

Mechanism: The planar naphthalene rings stack efficiently (

interactions), forming long twisting fibrils.[1][2][3][4] These fibrils entangle to trap water, creating rigid hydrogels.[3][4] -

Utility: These materials are currently being developed for drug delivery depots and tissue engineering scaffolds because the Nal group provides the necessary thermodynamic stability to maintain the gel structure in physiological conditions [4].

Technical Workflow: Synthesis & Characterization

Solid Phase Peptide Synthesis (SPPS) Protocol

Critical Challenge: 1-Nal is difficult to couple due to steric clash with the resin-bound amine.[2][3][4] Hydrophobic aggregation can cause "deletion sequences" (missing amino acids) after the Nal residue.[1][2][3]

Optimized Workflow:

-

Resin Selection: Use low-loading resins (0.2 - 0.4 mmol/g) such as ChemMatrix or Tentagel .[2][3][4] These PEG-based resins swell better, allowing reagents to access the bulky growing chain.[3][4]

-

Coupling Reagents:

-

Aggregation Disruption: If Nal is followed by other hydrophobic residues (e.g., Nal-Ile-Leu), add "Magic Mixture" (DCM/DMF/NMP 1:1:1) or use pseudoproline dipeptides if applicable.[1][2][3][4]

Synthesis Logic Diagram

Figure 2: Optimized SPPS workflow for incorporating sterically hindered Naphthylalanine residues.

Therapeutic Case Studies

The structural stability provided by Nal has been successfully translated into FDA-approved peptide drugs.[3][4]

LHRH Antagonists (The "Nal-Rich" Class)

Gonadotropin-releasing hormone (GnRH/LHRH) antagonists require a rigid conformation to block the receptor without activating it.[1][2][4]

-

Cetrorelix (Cetrotide): Contains D-2-Nal at position 1.[1][2][3][4][6] The Nal residue anchors the N-terminus into a hydrophobic pocket of the GnRH receptor, increasing binding affinity significantly compared to native Phe [5].

-

Degarelix (Firmagon): Also utilizes D-2-Nal at position 1.[1][2][3][4][6][7] Its high hydrophobicity contributes to the formation of a "depot" gel upon subcutaneous injection, allowing for slow release over a month [6].

-

Abarelix (Plenaxis): Another antagonist featuring D-2-Nal at position 1, validating this residue as a standard pharmacophore for this receptor class [7].[1][2][3][4]

Somatostatin Analogs[1][3]

-

Lanreotide (Somatuline): A cyclic octapeptide containing D-2-Nal .[1][2][3][4] The naphthyl group is crucial for the peptide's ability to self-assemble into nanotubes in water.[3] This self-assembly is the basis of its "Autogel" formulation, where the drug itself forms the sustained-release matrix without excipients [8].

References

-

BenchChem. (n.d.).[1][2][3][4] N-Naphthalen-1-yl-L-alanine Structural Properties. Retrieved from [1][2]

-

LifeTein. (2025).[1][2][3][4] Unusual Amino Acids: Naphthylalanine Structural and Photophysical Properties. LifeTein Peptide Blog. Retrieved from [1][2]

-

National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 185915, 2-Naphthylalanine. Retrieved from [1]

-

Makarov, V. A., et al. (2024).[1][2][3] Self-Assembly of Peptide Nucleic Acids and Naphthyl-Conjugates. MDPI.[3][4] Retrieved from [1][2]

-

DrugBank. (2024).[1][2][3][4][8] Cetrorelix: Pharmacology and Structure. Retrieved from [1][2]

-

New Drug Approvals. (2014). Degarelix Structure and Formulation. Retrieved from [1][2]

-

FDA. (2003).[1][2][3][4] Plenaxis (Abarelix) Prescribing Information. Retrieved from [1][2]

-

Valéry, C., et al. (2003).[1][2][3] Molecular Origin of the Self-Assembly of Lanreotide into Nanotubes. PNAS/NIH.[3][4] Retrieved from [1][2]

Sources

- 1. Lanreotide - Wikipedia [en.wikipedia.org]

- 2. Abarelix - Wikipedia [en.wikipedia.org]

- 3. 1-Naphthylalanine | C13H13NO2 | CID 99505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Fmoc protection in amino acid derivatives

An In-Depth Technical Guide to Fmoc Protection in Amino Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its base lability, coupled with the acid lability of common side-chain protecting groups, establishes a robust orthogonal system that has enabled the routine synthesis of complex peptides. This guide provides a comprehensive exploration of the core principles of Fmoc chemistry, from its fundamental reaction mechanisms to its practical application in the laboratory. We will delve into the causality behind experimental choices, detailing validated protocols for key synthetic steps, and addressing common challenges such as aggregation and side reactions. This document is intended for researchers, scientists, and drug development professionals who seek to deepen their understanding and optimize their application of Fmoc-based peptide synthesis.

Introduction: The Ascendancy of Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

Since its conception by Bruce Merrifield, solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created.[] The core principle—anchoring a growing peptide chain to an insoluble resin support—dramatically simplifies the purification process, enabling automation and high-throughput synthesis.[2]

The evolution of SPPS has been defined by the choice of protecting groups for the α-amino function of the incoming amino acids. Early strategies were dominated by the acid-labile tert-butyloxycarbonyl (Boc) group. However, the Boc/Benzyl approach required repeated treatments with strong acids for deprotection and the use of highly corrosive liquid hydrogen fluoride (HF) for final cleavage from the resin.[3] This harsh methodology limited its compatibility with sensitive amino acid residues and post-translational modifications (PTMs).[3]

The introduction of the base-labile Fmoc group by Carpino and Han in 1970 marked a paradigm shift.[3] When applied to SPPS, the Fmoc strategy offered a truly orthogonal protection scheme under significantly milder conditions.[3][4] This "Fmoc/tBu" approach, where the temporary Nα-Fmoc group is removed by a mild base and the permanent side-chain protecting groups are removed with trifluoroacetic acid (TFA), quickly became the method of choice for peptide synthesis.[3] Its advantages include enhanced safety, compatibility with sensitive PTMs like phosphorylation and glycosylation, and the unique ability to monitor the synthesis in real-time.[3][4]

The Core Principle: Understanding the Fmoc Protecting Group

At its heart, the success of Fmoc-SPPS lies in the unique chemical properties of the 9-fluorenylmethoxycarbonyl group. Its stability under acidic and coupling conditions, combined with its exquisite sensitivity to mild bases, provides the selective reactivity necessary for stepwise peptide elongation.[3]

Chemical Structure and Properties

The Fmoc group is a urethane-based protecting group.[4] Its defining feature is the fluorenyl system, a tricyclic aromatic hydrocarbon. The proton at the C9 position of the fluorene ring is notably acidic due to the aromatic stabilization of the resulting conjugate base (the dibenzofulvene carbanion). This acidity is the key to its base-lability.

Caption: Fmoc Deprotection via E1cB Mechanism.

The choice of piperidine is deliberate. As a secondary amine, it is a sufficiently strong base to efficiently initiate the E1cB mechanism but is not nucleophilic enough to cause significant side reactions, such as cleavage of the peptide from most resin linkers. [3][5]Primary and secondary amines are more effective than tertiary amines for this reaction. [3][5]

The Fmoc/tBu Orthogonal Strategy in Practice

The true power of Fmoc chemistry is realized in its application within an orthogonal protection scheme. This approach allows for the selective removal of one class of protecting groups while leaving another class intact, providing precise control over the synthesis.

The Concept of Orthogonality

In Fmoc-SPPS, the system is designed with two orthogonal sets of protecting groups: [6]

-

Temporary Nα-Protection: The base-labile Fmoc group.

-

Permanent Side-Chain Protection: Acid-labile groups, typically based on the tert-butyl (tBu) cation. [6] This orthogonality ensures that the repetitive, mild base treatments used to remove the Fmoc group at each cycle do not affect the protecting groups on the amino acid side chains. [3]Conversely, the final "global deprotection" step, which uses a strong acid like TFA, removes all the side-chain protecting groups simultaneously without affecting the newly formed peptide bonds. [6]This strategy is essential for synthesizing complex peptides and those requiring side-chain modifications. [6]

Common Side-Chain Protecting Groups

The selection of side-chain protecting groups is critical to prevent unwanted reactions during synthesis. They must be stable to the basic conditions of Fmoc deprotection and the neutral conditions of peptide coupling, yet be cleanly removed during the final acid cleavage.

| Amino Acid | 3-Letter Code | Side-Chain Protecting Group |

| Arginine | Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Aspartic Acid | Asp | OtBu (tert-butyl ester) |

| Cysteine | Cys | Trt (Trityl), Acm (Acetamidomethyl) |

| Glutamic Acid | Glu | OtBu (tert-butyl ester) |

| Histidine | His | Trt (Trityl) |

| Lysine | Lys | Boc (tert-butyloxycarbonyl) |

| Serine | Ser | tBu (tert-butyl ether) |

| Threonine | Thr | tBu (tert-butyl ether) |

| Tryptophan | Trp | Boc (tert-butyloxycarbonyl) |

| Tyrosine | Tyr | tBu (tert-butyl ether) |

| Asparagine | Asn | Trt (Trityl) |

| Glutamine | Gln | Trt (Trityl) |

The Synthetic Cycle: A Step-by-Step Workflow

The synthesis of a peptide via Fmoc-SPPS is a cyclic process, with each cycle adding one amino acid to the growing chain. Each step must be driven to completion to ensure high purity of the final product.

Caption: The Fmoc-SPPS Workflow.

Experimental Protocol: Standard Manual Fmoc-SPPS Cycle

This protocol describes a single coupling cycle on a 0.1 mmol scale.

-

Resin Preparation:

-

Place the resin-bound peptide in a suitable reaction vessel.

-

Swell the resin in DMF for at least 30-60 minutes to ensure optimal accessibility of reactive sites. [7]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin. [7] * Agitate the mixture (e.g., by bubbling with nitrogen or shaking) for 5-7 minutes. [7] * Drain the deprotection solution.

-

Optional but recommended: Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection, especially for long or difficult sequences. [8]

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 5 mL) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct. [7]Inadequate washing can neutralize the subsequent coupling reagents.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the incoming Fmoc-amino acid (e.g., 0.4 mmol, 4 eq) and a coupling agent like HCTU (0.4 mmol, 4 eq) in DMF. [7] * Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (0.8 mmol, 8 eq), to the activation mixture.

-

Allow the mixture to pre-activate for 3-8 minutes. [8] * Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction for 30-60 minutes. For difficult couplings, the reaction time can be extended.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) to remove excess reagents and byproducts. The resin is now ready for the next cycle, starting again with Step 2.

-

Process Control and Analytical Monitoring

A key advantage of the Fmoc strategy is the ability to monitor the progress of the synthesis, allowing for real-time quality control and troubleshooting. []

Real-Time Monitoring of Fmoc Deprotection

The dibenzofulvene-piperidine adduct generated during deprotection has a strong UV absorbance maximum around 301 nm. []By collecting the filtrate from the deprotection step and measuring its absorbance with a spectrophotometer, one can quantify the amount of Fmoc group removed.

-

Causality: In automated synthesizers, this feature is used to ensure deprotection is complete. [6]The system can be programmed to monitor the UV signal and automatically extend the deprotection time if the reaction is sluggish, which is common in "difficult" sequences prone to aggregation. [][6]A consistent, high yield of the adduct in each cycle indicates an efficient synthesis, while a sudden drop may signal a problem with the preceding coupling step.

Qualitative Tests for Coupling Completion

After the coupling step, it is crucial to confirm that all the newly liberated free amines have been acylated. A small sample of the resin can be taken and tested.

-

Kaiser Test (Ninhydrin Test): This is a highly sensitive colorimetric test for primary amines.

-

Positive Result (Blue Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. The coupling step should be repeated.

-

Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines and a successful coupling.

-

-

Note: The Kaiser test does not work for secondary amines, such as the N-terminus of proline.

Challenges and Mitigation Strategies in Fmoc-SPPS

While robust, Fmoc chemistry is not without its challenges. Understanding the common side reactions and physical limitations is key to successful peptide synthesis.

Aspartimide Formation

This is one of the most serious side reactions in Fmoc chemistry. [4]It occurs at sequences containing aspartic acid (Asp), where the peptide backbone nitrogen, exposed to the basic deprotection conditions, can attack the side-chain ester of Asp to form a five-membered succinimide ring (aspartimide). [4]This intermediate can then be hydrolyzed to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate. [4]

-

Mitigation Strategies:

-

Use sterically hindered side-chain protecting groups for Asp that slow the rate of cyclization.

-

Add 1-hydroxybenzotriazole (HOBt) to the deprotection solution, which can suppress aspartimide formation. [8] * For particularly sensitive sequences, use alternative deprotection conditions or protecting group strategies.

-

Caption: Mechanism of Aspartimide Formation.

Diketopiperazine (DKP) Formation

This side reaction is specific to the dipeptide stage of the synthesis. [8]After the deprotection of the second amino acid, the liberated N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. [8]This terminates the chain and significantly reduces yield. Sequences containing proline or glycine at the C-terminus are particularly susceptible. [9]

-

Mitigation Strategies:

-

Load the first amino acid onto a sterically hindered resin (e.g., 2-chlorotrityl chloride resin), which shields the ester bond.

-

Couple the third amino acid immediately after a very rapid deprotection of the second, minimizing the time the free dipeptide-resin is exposed. [9]

-

Racemization

While urethane protecting groups like Fmoc are designed to suppress racemization, it can still occur, particularly with certain amino acids (like Cys and His) and under aggressive coupling conditions. [8]The choice of coupling reagent and base is critical to maintaining stereochemical integrity.

-

Mitigation Strategies:

-

Use additives like HOBt or its derivatives, which act as racemization suppressants.

-

Avoid excessive pre-activation times and overly strong bases where possible.

-

Aggregation and Difficult Sequences

As a peptide chain elongates on the resin, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can mask reactive sites, leading to slow and incomplete deprotection and coupling reactions. [2][4]This is a major challenge in the synthesis of long or hydrophobic peptides. [2]

-

Mitigation Strategies:

Beyond the Standard Protocol: Advanced Considerations

The versatility of Fmoc chemistry extends beyond the synthesis of simple linear peptides.

Alternative Deprotection Reagents

While piperidine is the standard, other bases can be employed, particularly for challenging syntheses.

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A much stronger, non-nucleophilic base that can accelerate Fmoc removal in cases of severe aggregation. [6][8]It is often used in low concentrations (1-5%) in DMF. [8]* 4-Methylpiperidine / Piperazine: These have been investigated as potentially less toxic alternatives to piperidine, showing comparable performance in many cases. [10]

Applications Beyond Linear Peptides

The mild and orthogonal nature of Fmoc chemistry makes it the ideal choice for a wide range of advanced applications:

-

Post-Translationally Modified (PTM) Peptides: Fmoc-SPPS is compatible with incorporating phosphorylated, glycosylated, and other modified amino acids that would not survive the harsh conditions of Boc chemistry. [3][4]* Antibody Fragment Synthesis: The precise sequence control offered by Fmoc-SPPS allows for the accurate construction of antibody fragments for diagnostic and therapeutic applications. [2]* Self-Assembling Peptide Nanomaterials: By precisely designing peptide sequences, researchers can use Fmoc-SPPS to create peptides that self-assemble into nanofibers and other nanostructures for applications in drug delivery and tissue engineering. [2]

Conclusion: The Enduring Value and Future of Fmoc Chemistry

The Fmoc protection strategy has fundamentally shaped the landscape of peptide science. Its mild conditions, orthogonal nature, and amenability to monitoring and automation have made it the dominant methodology in both academic research and industrial drug development. [][3]While challenges like aggregation and side reactions persist, a deep, mechanistic understanding of the underlying chemistry empowers scientists to develop rational strategies to overcome them. As the demand for complex synthetic peptides, modified biologics, and novel peptide-based materials continues to grow, the principles and practices of Fmoc chemistry will remain an indispensable tool for innovation.

References

- Why Fmoc-Protected Amino Acids Domin

- Fmoc Amino Acids for SPPS - AltaBioscience.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Methods for Removing the Fmoc Group | Springer N

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Fmoc Solid Phase Peptide Synthesis - ChemPep.

- Methods for Removing the Fmoc Group.

- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.

- (PDF)

- Focus on FMOC chemistry - LGC Standards.

Sources

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chempep.com [chempep.com]

- 9. renyi.hu [renyi.hu]

- 10. youtube.com [youtube.com]

Beyond the Canonical 20: A Technical Guide to Unusual Amino Acids in Peptide Engineering

Executive Summary